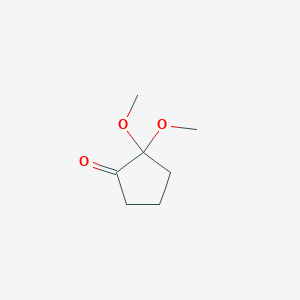
Benzene, 1-nitro-2-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-nitro-2-(phenylseleno)-: is an organic compound with the molecular formula C12H9NO2Se It is a derivative of benzene, featuring a nitro group (-NO2) and a phenylseleno group (-SeC6H5) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-2-(phenylseleno)- typically involves the nitration of a phenylseleno-substituted benzene derivative. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The process can be summarized as follows:
Nitration Reaction: The phenylseleno-substituted benzene is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the benzene ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for Benzene, 1-nitro-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-nitro-2-(phenylseleno)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group and phenylseleno group can influence the reactivity of the benzene ring, making it susceptible to further electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Major Products Formed:
Reduction: Benzene, 1-amino-2-(phenylseleno)-.
Oxidation: Benzene, 1-nitro-2-(phenylseleno oxide)-.
Applications De Recherche Scientifique
Benzene, 1-nitro-2-(phenylseleno)- has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studying reaction mechanisms and kinetics.
Medicine: Research into selenium-containing compounds has shown potential for therapeutic applications, including anticancer and antioxidant properties.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Benzene, 1-nitro-2-(phenylseleno)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the phenylseleno group can undergo oxidation and reduction processes. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in studying chemical and biological processes.
Comparaison Avec Des Composés Similaires
Benzene, 1-nitro-2-(phenylthio)-: Similar structure but with a sulfur atom instead of selenium.
Benzene, 1-nitro-2-(phenylsulfonyl)-: Contains a sulfonyl group (-SO2C6H5) instead of a phenylseleno group.
Benzene, 1-nitro-2-(phenylamino)-: Features an amino group (-NH2) instead of a phenylseleno group.
Uniqueness: Benzene, 1-nitro-2-(phenylseleno)- is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur and nitrogen analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research applications.
Propriétés
Numéro CAS |
65848-40-0 |
|---|---|
Formule moléculaire |
C12H9NO2Se |
Poids moléculaire |
278.18 g/mol |
Nom IUPAC |
1-nitro-2-phenylselanylbenzene |
InChI |
InChI=1S/C12H9NO2Se/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H |
Clé InChI |
QUDSCNGXDHBUFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


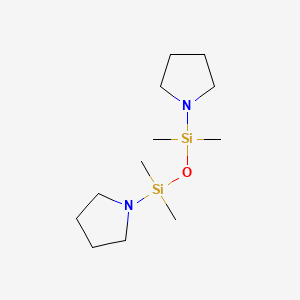
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
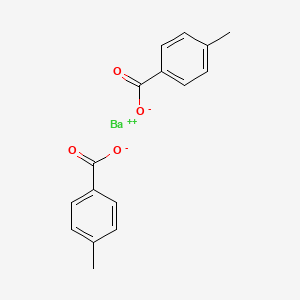


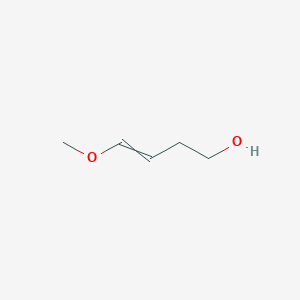


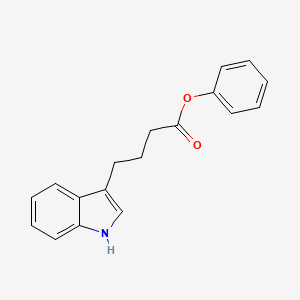
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
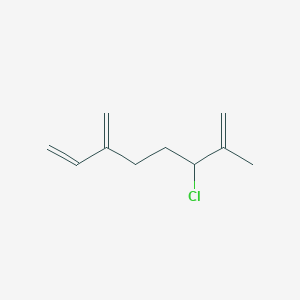
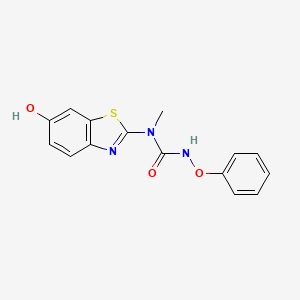
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
